1-(Cyanomethyl)-1H-indole-6-carboxylic acid

Description

BenchChem offers high-quality 1-(Cyanomethyl)-1H-indole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyanomethyl)-1H-indole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(cyanomethyl)indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-4-6-13-5-3-8-1-2-9(11(14)15)7-10(8)13/h1-3,5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZVCQVCRNSXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262241 | |

| Record name | 1-(Cyanomethyl)-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885266-70-6 | |

| Record name | 1-(Cyanomethyl)-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyanomethyl)-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Cyanomethyl)-1H-indole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into the structural features, reactivity, and analytical characterization of this molecule. The synthesis of this compound is detailed, drawing upon established methodologies for the N-alkylation of indole derivatives. Spectroscopic data, including predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, are presented to aid in its identification and characterization. Furthermore, this guide explores the compound's stability, solubility, and potential applications as a key intermediate in the development of novel therapeutic agents and functional materials. The information is intended to provide researchers and drug development professionals with a foundational understanding of this compound's chemical behavior, facilitating its application in innovative research endeavors.

Introduction

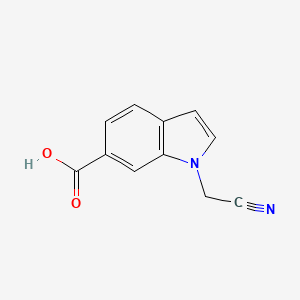

1-(Cyanomethyl)-1H-indole-6-carboxylic acid (Figure 1) is a bifunctional indole derivative that has emerged as a valuable building block in organic synthesis. Its structure incorporates a reactive carboxylic acid moiety on the benzene ring and a cyanomethyl group on the indole nitrogen, offering multiple sites for chemical modification. This unique combination of functional groups makes it an attractive precursor for the synthesis of a diverse range of more complex molecules.[1]

The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory and anticancer properties.[2] The addition of the cyanomethyl and carboxylic acid groups to the indole core provides handles for further chemical elaboration, enabling the exploration of new chemical space in drug discovery programs.[1] This guide will provide a detailed examination of the chemical properties of this compound, offering insights into its synthesis, reactivity, and analytical characterization.

Figure 1: Chemical Structure of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid

Caption: Structure of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid

| Property | Value | Source |

| CAS Number | 885266-70-6 | [1] |

| Molecular Formula | C₁₁H₈N₂O₂ | [1] |

| Molecular Weight | 200.19 g/mol | [1] |

| Appearance | Predicted: White to off-white solid | - |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. | - |

| Storage | 0-8°C | [1] |

Synthesis and Reactivity

Proposed Synthesis Workflow

The N-alkylation of an indole typically proceeds via deprotonation of the indole nitrogen with a suitable base, followed by nucleophilic attack on the alkylating agent. A strong base is generally required to achieve complete deprotonation and favor N-alkylation over C3-alkylation.

Caption: Proposed workflow for the synthesis of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on known N-alkylation reactions of indoles and should be optimized for this specific substrate.

Materials:

-

Indole-6-carboxylic acid

-

Sodium hydride (60% dispersion in mineral oil)

-

Bromoacetonitrile

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add indole-6-carboxylic acid (1.0 eq).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C using an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

-

Cool the reaction mixture back to 0 °C and add bromoacetonitrile (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Reactivity Considerations

The reactivity of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid is dictated by its three main components: the indole ring, the carboxylic acid, and the nitrile group.

-

Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. However, the N1 position is substituted, which will influence the regioselectivity of further reactions.

-

Carboxylic Acid: The carboxylic acid group can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is influenced by the electron-donating nature of the indole ring.

-

Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing a versatile handle for further derivatization.

Spectroscopic Characterization

While experimental spectra for 1-(Cyanomethyl)-1H-indole-6-carboxylic acid are not publicly available, predictive models can provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted):

-

The protons on the indole ring are expected to appear in the aromatic region (δ 7.0-8.5 ppm).

-

The methylene protons of the cyanomethyl group (N-CH₂-CN) would likely appear as a singlet around δ 5.0-5.5 ppm.

-

The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (δ > 10 ppm).

13C NMR (Predicted):

-

The carbon atoms of the indole ring will resonate in the aromatic region (δ 100-140 ppm).

-

The carbonyl carbon of the carboxylic acid is expected around δ 165-175 ppm.

-

The nitrile carbon will likely appear around δ 115-120 ppm.

-

The methylene carbon of the cyanomethyl group is predicted to be in the range of δ 40-50 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 2: Predicted Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Nitrile C≡N | Stretching | 2260-2240 |

| Carbonyl C=O | Stretching | 1725-1700 |

| Aromatic C=C | Stretching | 1600-1450 |

Analytical Methodologies

The purity and identity of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for analyzing the purity of this compound. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid) should provide good separation. Detection can be achieved using a UV detector, likely at a wavelength around 220 nm and 280 nm, corresponding to the indole chromophore.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the compound is expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Applications in Research and Development

1-(Cyanomethyl)-1H-indole-6-carboxylic acid is a valuable intermediate for the synthesis of a variety of target molecules in different research areas.[1]

Pharmaceutical Research

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of libraries of indole derivatives for screening against various biological targets. The carboxylic acid can be converted to amides or esters, while the nitrile can be transformed into other functional groups, allowing for the rapid generation of analogs. Potential therapeutic areas include:

-

Oncology: As a precursor to compounds with anti-cancer properties.[3]

-

Inflammation: For the development of novel anti-inflammatory agents.[3]

-

Neurological Disorders: As a key intermediate for agents targeting the central nervous system.[1]

Caption: Potential research applications stemming from the core scaffold.

Agrochemicals and Material Science

The indole scaffold is also present in some agrochemicals. The functional groups on 1-(Cyanomethyl)-1H-indole-6-carboxylic acid allow for its incorporation into novel pesticides or herbicides.[1] In material science, indole derivatives can be used in the development of organic electronic materials and functional polymers.

Safety, Handling, and Storage

Safety:

-

It is recommended to handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Handling:

-

Use standard laboratory practices for handling solid chemical reagents.

Storage:

-

Store in a cool, dry place. Commercial suppliers recommend storage at 0-8°C.[1]

-

Keep the container tightly closed.

Conclusion

1-(Cyanomethyl)-1H-indole-6-carboxylic acid is a strategically functionalized indole derivative with considerable potential as a building block in synthetic chemistry. Its unique combination of a carboxylic acid and a cyanomethyl group provides a versatile platform for the creation of diverse and complex molecular architectures. While detailed experimental data in the public domain is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles. As the demand for novel bioactive compounds and functional materials continues to grow, the utility of such well-designed intermediates is expected to increase, making 1-(Cyanomethyl)-1H-indole-6-carboxylic acid a compound of significant interest to the scientific community.

References

Sources

The Strategic Role of 1-(Cyanomethyl)-1H-indole-6-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Enduring Legacy of the Indole Scaffold

The indole nucleus stands as a "privileged scaffold" in the annals of medicinal chemistry. Its presence at the heart of a multitude of natural products, alkaloids, and approved therapeutic agents underscores its remarkable versatility in engaging with a wide array of biological targets.[1][2] From the neurotransmitter serotonin to the anti-cancer agent vincristine, the indole framework has consistently provided a robust foundation for the design of potent and selective modulators of physiological and pathological processes.[1] This guide delves into the specific role and applications of a highly functionalized and strategically important derivative: 1-(Cyanomethyl)-1H-indole-6-carboxylic acid. This molecule, possessing both a reactive cyanomethyl group and a versatile carboxylic acid handle, serves as a pivotal intermediate in the synthesis of next-generation therapeutics, particularly in the realm of oncology.[3]

Molecular Architecture and Synthetic Rationale

The unique structure of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid (Molecular Formula: C₁₁H₈N₂O₂, Molecular Weight: 200.19 g/mol ) offers medicinal chemists a dual-pronged approach for molecular elaboration.[1] The indole-6-carboxylic acid moiety provides a key attachment point for various pharmacophoric extensions, while the 1-cyanomethyl group introduces specific electronic and steric properties that can influence target binding and pharmacokinetic profiles.

Strategic Synthesis of the Core Intermediate

A robust and scalable synthesis of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid is paramount for its utility in drug discovery programs. A logical and efficient synthetic strategy involves a two-step process commencing from the readily available methyl indole-6-carboxylate.

Step 1: N-Alkylation with Chloroacetonitrile

The first step involves the alkylation of the indole nitrogen with a cyanomethyl group. This is a standard and well-documented transformation in indole chemistry.

-

Protocol:

-

To a solution of methyl indole-6-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes to ensure complete deprotonation of the indole nitrogen.

-

Cool the reaction mixture back to 0 °C and add chloroacetonitrile (1.5 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield methyl 1-(cyanomethyl)-1H-indole-6-carboxylate.

-

Step 2: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

-

Protocol: [4]

-

Dissolve the methyl 1-(cyanomethyl)-1H-indole-6-carboxylate from the previous step in a mixture of tetrahydrofuran (THF), methanol, and water.[4]

-

Add an excess of lithium hydroxide monohydrate (LiOH·H₂O, ~4 eq).[4]

-

Heat the mixture to 60 °C and stir for 4-6 hours, monitoring the reaction by TLC.[4]

-

After completion, concentrate the reaction mixture under reduced pressure to remove the organic solvents.[4]

-

Dissolve the residue in water and acidify to a pH of approximately 2-3 with a strong acid (e.g., 1M HCl).[4]

-

The product, 1-(Cyanomethyl)-1H-indole-6-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the pure product.[4]

-

Diagram of Synthetic Workflow

Caption: Synthetic route to the target compound.

Applications in Anticancer Drug Discovery: Targeting Receptor Tyrosine Kinases

A significant application of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid lies in its use as a scaffold for the development of inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] The aberrant activation of these receptors is a hallmark of many cancers, driving tumor growth, proliferation, and angiogenesis.[5]

Mechanism of Action: Dual Inhibition of EGFR and VEGFR-2 Signaling

Derivatives of the indole-6-carboxylic acid scaffold have been shown to act as dual inhibitors of EGFR and VEGFR-2.[5] This dual-targeting approach is a promising strategy in cancer therapy as it can simultaneously block two key pathways essential for tumor progression.

-

EGFR Signaling: Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine kinase domain. This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and differentiation.[6]

-

VEGFR-2 Signaling: VEGFR-2 is the primary mediator of the pro-angiogenic effects of VEGF. Ligand binding induces receptor dimerization and activation of its kinase domain, which in turn activates downstream pathways, including the PI3K/AKT and PLCγ/PKC/MAPK pathways, promoting endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply the tumor with nutrients and oxygen.[6]

Diagram of EGFR and VEGFR-2 Signaling Pathways

Caption: Dual inhibition of EGFR and VEGFR-2 pathways.

The Role of the Cyanomethyl and Carboxylic Acid Groups in Target Engagement

The strategic placement of the cyanomethyl and carboxylic acid functionalities on the indole scaffold is crucial for the development of potent inhibitors.

-

Carboxylic Acid Group: The carboxylic acid at the 6-position often serves as a key hydrogen bond donor and/or acceptor, anchoring the molecule within the ATP-binding pocket of the kinase domain. It can also be a handle for further chemical modifications to optimize physicochemical properties and target engagement.

-

1-Cyanomethyl Group: The cyanomethyl group at the N1 position can contribute to the molecule's overall properties in several ways. It can influence the electronic distribution of the indole ring, potentially enhancing binding affinity. Its size and polarity can also impact solubility and cell permeability. Furthermore, the nitrile functionality can act as a hydrogen bond acceptor.

Experimental Protocols for Biological Evaluation

The evaluation of novel compounds derived from 1-(Cyanomethyl)-1H-indole-6-carboxylic acid requires robust and validated in vitro assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

-

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., A549 - lung carcinoma, HCT-116 - colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

-

In Vitro Kinase Inhibition Assay: VEGFR-2 Kinase Assay

To confirm direct inhibition of the target kinase, an in vitro biochemical assay is essential.

-

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.

-

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, MnCl₂, and a substrate (e.g., poly(Glu, Tyr) 4:1). Prepare serial dilutions of the test compounds.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, the test compound dilutions, and recombinant human VEGFR-2 enzyme.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP via a luciferase-based reaction, producing a luminescent signal.

-

Signal Measurement: Measure the luminescence using a microplate reader.

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

Representative Data and Structure-Activity Relationship (SAR) Insights

While specific data for derivatives of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid is proprietary to the institutions conducting the research, we can extrapolate from published data on closely related indole-6-carboxylic acid derivatives to illustrate the potential of this scaffold. The following table presents hypothetical, yet representative, data for a series of such compounds.

| Compound ID | R Group (at Carboxylic Acid) | Cytotoxicity IC₅₀ (A549, µM) | VEGFR-2 Kinase IC₅₀ (µM) |

| Lead-1 | -OH | > 50 | 15.2 |

| Derivative-1a | -NH(4-fluorobenzyl) | 5.8 | 0.8 |

| Derivative-1b | -NH(3-chloro-4-methoxyphenyl) | 2.1 | 0.25 |

| Derivative-1c | -NH(pyridin-3-yl) | 8.3 | 1.5 |

| Derivative-1d | -O(4-fluorobenzyl) | 12.5 | 3.7 |

Data is hypothetical and for illustrative purposes only, based on trends observed in the literature for similar scaffolds.

Interpretation of SAR:

-

Amide vs. Ester Linkage: The conversion of the carboxylic acid to an amide (Derivatives 1a-c) generally leads to a significant increase in both cellular and enzymatic potency compared to the corresponding ester (Derivative 1d). This suggests that the amide N-H may be involved in a crucial hydrogen bonding interaction within the kinase active site.

-

Aryl Substituents on Amide: The nature and substitution pattern of the aryl ring attached to the amide nitrogen have a profound impact on activity. Electron-withdrawing and lipophilic substituents, such as a 4-fluoro group (Derivative 1a) or a 3-chloro-4-methoxy substitution pattern (Derivative 1b), appear to be favorable for potency. This indicates the presence of a hydrophobic pocket in the binding site that can accommodate these groups.

-

Heteroaromatic Rings: The introduction of a heteroaromatic ring like pyridine (Derivative 1c) can maintain good activity, suggesting that the nitrogen atom may be forming a beneficial interaction or that the overall physicochemical properties are favorable.

Conclusion and Future Directions

1-(Cyanomethyl)-1H-indole-6-carboxylic acid represents a strategically designed and highly valuable intermediate in medicinal chemistry. Its bifunctional nature allows for the systematic and efficient exploration of chemical space, leading to the identification of potent and selective modulators of key biological targets. The application of this scaffold in the development of dual EGFR and VEGFR-2 inhibitors highlights its potential in the ongoing search for more effective and durable cancer therapies. Future research will undoubtedly continue to leverage the unique properties of this indole derivative to create novel therapeutic agents for a wide range of diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of this versatile chemical entity.

References

-

PrepChem. Synthesis of indole-6-carboxylic acid. Available from: [Link]

-

PubMed. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Available from: [Link]

-

MDPI. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Available from: [Link]

-

ResearchGate. Dimerization and activation of EGFR and VEGFR2 initiate downstream signaling... Available from: [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

Ovid. Targeting EGFR and VEGF(R) pathway cross-talk in tumor survival and angiogenesis. Available from: [Link]

-

INDIGO Biosciences. Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Available from: [Link]

-

PMC. Targeting the EGFR signaling pathway in cancer therapy. Available from: [Link]

-

PubMed. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. rroij.com [rroij.com]

- 4. prepchem.com [prepchem.com]

- 5. New Indole-6-Carboxylic Acid Derivatives as Multi-Target Antiproliferative Agents: Synthesis, in Silico Studies, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Melting point and physical description of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid

Technical Whitepaper: Physicochemical Profiling and Thermal Characterization of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized heterocyclic building blocks, 1-(Cyanomethyl)-1H-indole-6-carboxylic acid (CAS: 885266-70-6) has emerged as a critical synthetic intermediate[1]. This compound is heavily utilized in the development of pharmaceutical agents—particularly those targeting neurological disorders—and in biochemical research investigating enzyme inhibition and receptor interactions[2]. This guide provides an in-depth analysis of its physical properties, thermodynamic behavior, and the standardized, self-validating protocols required for its rigorous characterization in a laboratory setting.

Structural Thermodynamics and Physical State

1-(Cyanomethyl)-1H-indole-6-carboxylic acid presents typically as a crystalline solid or powder. In its pure form, its physical appearance is generally white to off-white or pale yellow, a characteristic common to highly conjugated indole derivatives lacking extended visible-light chromophores.

Causality in Melting Point Dynamics: The melting point of a crystalline solid is a direct macroscopic reflection of its microscopic lattice energy. In the parent compound, 1H-indole-6-carboxylic acid, the presence of both the indole N-H group and the C6-carboxylic acid (-COOH) facilitates a robust network of intermolecular hydrogen bonding, driving the melting point upward (typically >250 °C).

However, the N-alkylation present in 1-(Cyanomethyl)-1H-indole-6-carboxylic acid fundamentally alters this thermodynamic landscape. By replacing the hydrogen bond donor (N-H) with a bulky, electron-withdrawing cyanomethyl group (-CH

Physicochemical Data Summary

The following table synthesizes the core quantitative and structural data for the compound, serving as a reference for formulation and synthetic planning.

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | 1-(Cyanomethyl)-1H-indole-6-carboxylic acid |

| CAS Registry Number | 885266-70-6[1] |

| Molecular Formula | C |

| Molecular Weight | 200.20 g/mol [1] |

| PubChem ID | 24720946[1] |

| Physical State | Solid / Crystalline Powder |

| Storage Conditions | 0–8 °C, protect from light and moisture[1] |

| Predicted Melting Point | 160 °C – 190 °C (Requires empirical DSC verification) |

Protocol: Self-Validating Thermal Characterization (DSC)

To accurately determine the melting point and assess the purity of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid, Differential Scanning Calorimetry (DSC) is the analytical gold standard. The following protocol is designed as a self-validating system, ensuring that environmental variables do not skew the thermodynamic data.

Step-by-Step Methodology:

-

System Calibration (Validation Step): Before analyzing the indole derivative, run a high-purity Indium standard. Verify that the onset of melting is exactly 156.6 °C and the enthalpy of fusion (

) is 28.59 J/g. Rationale: This validates that the instrument's thermal sensors are accurate and calibrated before testing unknown samples. -

Sample Preparation: Accurately weigh 2.0–5.0 mg of the desiccated 1-(Cyanomethyl)-1H-indole-6-carboxylic acid powder into an aluminum DSC pan. Rationale: A small, precise mass prevents thermal lag across the sample, ensuring sharp, well-defined endothermic peaks.

-

Hermetic Sealing: Crimp the pan with a hermetic lid. Rationale: This prevents the volatilization of any residual synthesis solvents or absorbed ambient moisture during heating, which would artificially depress the melting point through colligative properties.

-

Atmospheric Purging: Place the sealed pan into the DSC cell and purge with dry nitrogen gas at a flow rate of 50 mL/min. Rationale: Nitrogen displaces oxygen, preventing oxidative degradation of the cyanomethyl group at elevated temperatures.

-

Thermal Ramping: Initiate a heating ramp from 25 °C to 250 °C at a controlled, steady rate of 10 °C/min.

-

Data Acquisition: Analyze the resulting thermogram. The true melting point is defined not by the peak maximum, but by the extrapolated onset temperature of the endothermic melting peak.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of thermal and physical characterization to ensure data integrity during material profiling.

Workflow for thermal characterization and melting point determination of indole derivatives.

Conclusion

1-(Cyanomethyl)-1H-indole-6-carboxylic acid is a highly versatile building block whose physical properties—specifically its solid-state thermodynamics and melting point—are dictated by the strategic N-alkylation of the indole core. By utilizing rigorous, self-validating thermal analysis protocols, researchers can ensure the purity and consistency of this compound for downstream pharmaceutical applications.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24720946." PubChem. Available at:[Link]

-

ASTM International. "Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM E794 - 06(2018). Available at:[Link]

Sources

Methodological & Application

Application Note & Protocol: Regioselective N-Alkylation of Indole-6-Carboxylic Acid with Chloroacetonitrile

Abstract

This document provides a comprehensive, field-proven protocol for the regioselective N-alkylation of indole-6-carboxylic acid using chloroacetonitrile. N-cyanomethylated indoles are valuable synthons in medicinal chemistry, serving as precursors for a variety of pharmacologically active compounds. The primary challenge in the alkylation of indole derivatives is controlling the regioselectivity between the N1 and C3 positions. Furthermore, the presence of an acidic carboxylic acid moiety on the indole scaffold necessitates specific considerations regarding the choice and stoichiometry of the base. This guide details a robust methodology that favors the formation of the thermodynamically preferred N-alkylated product, 1-(cyanomethyl)-1H-indole-6-carboxylic acid. It includes a discussion of the reaction mechanism, a detailed step-by-step protocol, critical safety procedures for handling chloroacetonitrile, and a troubleshooting guide.

Principle and Mechanistic Insights

The N-alkylation of indoles is a cornerstone of heterocyclic chemistry. The indole nucleus features two primary nucleophilic sites: the nitrogen atom (N1) and the carbon at the 3-position (C3). While the C3 position is often more inherently nucleophilic in the neutral state, selective N-alkylation can be reliably achieved.

The strategy hinges on the deprotonation of the indole N-H group (pKa ≈ 17 in DMSO) to form the corresponding indolate anion.[1] This anion is a significantly more potent nucleophile, and under the correct conditions, preferentially undergoes alkylation at the nitrogen atom. The choice of a strong base and a polar aprotic solvent is critical to fully generate the indolate anion and favor the N-alkylation pathway over competitive C3-alkylation.[2]

A key complexity in this specific synthesis is the presence of the carboxylic acid group (-COOH), which is substantially more acidic (pKa ≈ 4-5) than the indole N-H. Consequently, the base will first deprotonate the carboxylic acid to form a carboxylate salt before deprotonating the indole nitrogen. Therefore, a stoichiometric excess of base (greater than two equivalents) is mandatory to ensure both sites are deprotonated, allowing the indolate anion to form and participate in the subsequent nucleophilic substitution.

The reaction proceeds via a standard SN2 mechanism, where the generated indolate anion attacks the electrophilic methylene carbon of chloroacetonitrile, displacing the chloride leaving group.[3]

Mandatory Safety Precautions: Handling Chloroacetonitrile

WARNING: Chloroacetonitrile is a highly toxic, flammable, and lachrymatory substance. It is fatal in contact with skin and toxic if swallowed or inhaled.[4][5] All handling must be performed by trained personnel in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., nitrile over neoprene).[5][6]

-

Ventilation: All operations, including weighing, transferring, and the reaction itself, must be conducted within a high-performance chemical fume hood.[7][8]

-

Dispensing: Use a syringe or cannula for liquid transfers. Avoid pouring.

-

Spill & Waste: In case of a spill, evacuate the area and absorb the liquid with an inert material like vermiculite or dry sand.[6][8] Do not use combustible materials. All chloroacetonitrile waste, including contaminated materials, must be disposed of as hazardous chemical waste according to institutional guidelines.

-

Emergency: Keep an emergency shower and eyewash station readily accessible.[6] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][6]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| Indole-6-carboxylic acid | ≥98% Purity | Sigma-Aldrich | Ensure it is dry before use. |

| Chloroacetonitrile | ≥99%, Anhydrous | Sigma-Aldrich | EXTREMELY TOXIC. Store under inert gas. Handle with extreme caution.[7] |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Acros Organics | Highly reactive and flammable. Reacts violently with water, evolving hydrogen gas.[2] |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Use a freshly opened bottle or from a solvent purification system. |

| Ethyl Acetate (EtOAc) | ACS Grade or higher | VWR | For extraction and chromatography. |

| Hexanes | ACS Grade or higher | VWR | For chromatography. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | N/A | Lab-prepared | For quenching the reaction. |

| Brine (Saturated Aqueous NaCl) | N/A | Lab-prepared | For washing during work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic layer. |

| Celite® 545 | N/A | Sigma-Aldrich | For filtration (optional). |

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale. Adjust quantities accordingly for different scales.

4.1 Reaction Setup

-

Place a 100 mL three-necked, round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under vacuum and flame-dry.

-

Allow the flask to cool to room temperature under a constant, positive pressure of inert gas (Argon or Nitrogen).

-

In the flask, add indole-6-carboxylic acid (806 mg, 5.0 mmol, 1.0 eq.).

-

Using a syringe, add 25 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask. Stir the mixture until the solid is fully dissolved.

4.2 Deprotonation 5. Cool the reaction flask to 0 °C using an ice-water bath. 6. Under the inert atmosphere, carefully add sodium hydride (60% in mineral oil, 480 mg, 12.0 mmol, 2.4 eq.) to the stirred solution in small portions.

- Causality: Using 2.4 equivalents of NaH ensures the complete deprotonation of both the highly acidic carboxylic acid proton (1.0 eq.) and the indole N-H proton (1.0 eq.), with a slight excess (0.4 eq.) to drive the reaction to completion.

- Observation & Caution: Vigorous bubbling (hydrogen gas evolution) will occur. The addition should be slow and controlled to manage the effervescence. The reaction is exothermic.

-

Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

4.3 Alkylation 8. Cool the reaction mixture back down to 0 °C in the ice-water bath. 9. Slowly add chloroacetonitrile (395 µL, 6.0 mmol, 1.2 eq.) dropwise via syringe over 5-10 minutes. 10. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. 11. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

4.4 Work-up and Extraction 12. Upon completion, cool the flask to 0 °C in an ice-water bath. 13. Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. This will neutralize any unreacted sodium hydride. 14. Add 50 mL of water and transfer the mixture to a separatory funnel. 15. Extract the aqueous layer with ethyl acetate (3 x 50 mL). 16. Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). 17. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

4.5 Purification 18. The resulting crude solid can be purified by flash column chromatography on silica gel. 19. A suitable eluent system is a gradient of ethyl acetate in hexanes containing 1% acetic acid.

- Causality: The addition of acetic acid to the eluent helps to keep the carboxylic acid product protonated, preventing streaking on the silica gel column and leading to better separation.

- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 1-(cyanomethyl)-1H-indole-6-carboxylic acid as a solid.

Characterization

The final product should be characterized to confirm its structure and purity.

-

¹H NMR: The most telling evidence of successful N-alkylation is the disappearance of the broad N-H singlet (typically >11 ppm for the starting material) and the appearance of a new singlet for the N-CH₂-CN protons (typically around 5.5-6.0 ppm).[1]

-

¹³C NMR: Confirm the presence of all expected carbon signals, including the nitrile carbon.

-

LC-MS: Verify the molecular weight of the product (C₁₁H₈N₂O₂, MW: 200.19 g/mol ) by observing the [M+H]⁺ or [M-H]⁻ ion.

Workflow and Logic Diagram

The following diagram illustrates the complete experimental workflow for the synthesis.

Caption: Experimental workflow for the N-alkylation of indole-6-carboxylic acid.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive NaH (hydrolyzed).2. Wet solvent or starting material.3. Insufficient base. | 1. Use a fresh bottle of NaH. Wash the NaH with dry hexanes before use to remove mineral oil.2. Ensure all reagents and solvents are strictly anhydrous.[1]3. Increase the stoichiometry of NaH to 2.5-3.0 equivalents. |

| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Poor solubility of the indolate salt. | 1. Allow the reaction to run longer (up to 24h). Gently warming to 40-50°C may improve the rate, but monitor for side products.[1]2. Ensure complete dissolution after base addition. |

| Formation of Side Products (e.g., C3-alkylation) | 1. Incomplete deprotonation of the indole N-H.2. Reaction temperature is too high. | 1. Ensure sufficient base is used and allow adequate time for deprotonation before adding the alkylating agent.[2]2. Maintain the reaction at room temperature. Avoid excessive heating. |

| Difficult Purification | Product streaking on silica gel column. | Add 0.5-1% acetic acid to the chromatography eluent to ensure the carboxylic acid remains protonated. |

References

- Ketone Pharma. (2024, August 22). The Role of Chloroacetonitrile in Chemical Synthesis and Industry.

- New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETONITRILE.

- ECHEMI. (n.d.). Chloroacetonitrile SDS, 107-14-2 Safety Data Sheets.

- AWS. (2015, January 3). Chloroacetonitrile Safety Data Sheet.

- CDH Fine Chemical. (n.d.). Chloro Acetonitrile CAS No 107-14-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Allen, S. E., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. J Am Chem Soc.

- Martínez-Aznar, M. M., et al. (2019). Mechanism of the Alkylation of Indoles with Nitrostyrenes Catalyzed by Chiral-at-Metal Complexes. Organometallics.

- Gicquel, M., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemCatChem.

- Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole. YouTube.

- BenchChem. (n.d.). Optimizing reaction conditions for N-alkylation of indoles.

- BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of Methyl 3-cyano-1H-indole-4-carboxylate.

- Cergol, B., et al. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules.

- BenchChem. (n.d.). Technical Support Center: Selective N-Alkylation of Indoles.

- Sharma, R. (2014). Chloroacetonitrile. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. nj.gov [nj.gov]

- 7. The Role of Chloroacetonitrile in Chemical Synthesis and Industry - Ketone Pharma [ketonepharma.com]

- 8. echemi.com [echemi.com]

Application Note: Reagents and Protocols for the Synthesis of 1-(Cyanomethyl)-1H-indole-6-carboxylic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Introduction & Strategic Rationale

1-(Cyanomethyl)-1H-indole-6-carboxylic acid is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and pharmaceutical development [1]. The molecule features an orthogonal reactive profile: a cyanomethyl group that can be elaborated into tetrazoles, amines, or amidines, and a carboxylic acid functionality primed for amide coupling or esterification. This makes it an essential precursor for synthesizing complex indole derivatives targeting neurological disorders and enzyme inhibition pathways [1].

The Synthetic Challenge: Direct N-alkylation of unprotected 1H-indole-6-carboxylic acid with a cyanomethylating agent is synthetically prohibitive. The carboxylate oxygen is a hard nucleophile that readily outcompetes the indole nitrogen, leading to the formation of unwanted cyanomethyl esters.

The Solution: To achieve absolute regioselectivity, a two-step protection-alkylation-deprotection strategy is required. The protocol below utilizes Methyl 1H-indole-6-carboxylate as the starting material. By masking the carboxylic acid as a methyl ester, the indole nitrogen (pKa ~16.2) can be selectively deprotonated by a strong base and alkylated via an SN2 mechanism [2]. Subsequent mild saponification unmasks the carboxylic acid without degrading the base-sensitive nitrile group.

Mechanistic Pathway & Workflow

Workflow detailing the two-step synthesis of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid.

Reagent Specifications & Quantitative Data

The success of this synthesis relies heavily on precise stoichiometry and the control of moisture. Below are the optimized reagent tables for both synthetic phases.

Table 1: Phase 1 - N-Alkylation Reagents

| Reagent | MW ( g/mol ) | Equivalents | Role & Rationale |

| Methyl 1H-indole-6-carboxylate | 175.19 | 1.0 | Substrate; ester protects the carboxylate moiety. |

| Sodium Hydride (60% in oil) | 24.00 | 1.2 | Strong, non-nucleophilic base for complete deprotonation. |

| Bromoacetonitrile | 119.95 | 1.5 | Highly reactive electrophile [3]. |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.2 M | Polar aprotic solvent; stabilizes the indolide anion. |

Table 2: Phase 2 - Selective Ester Hydrolysis Reagents

| Reagent | MW ( g/mol ) | Equivalents | Role & Rationale |

| Intermediate Ester | 214.22 | 1.0 | Substrate from Phase 1. |

| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 3.0 | Mild nucleophilic base; avoids nitrile hydration. |

| THF / MeOH / H₂O (3:1:1) | N/A | 0.1 M | Homogeneous solvent system for phase-transfer efficiency. |

| Hydrochloric Acid (1M aq.) | 36.46 | to pH 2-3 | Acidifying agent to precipitate the final product. |

Detailed Experimental Protocols

Phase 1: Synthesis of Methyl 1-(cyanomethyl)-1H-indole-6-carboxylate

Objective: Regioselective N-alkylation via an indolide anion intermediate.

-

System Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Substrate Dissolution: Charge the flask with Methyl 1H-indole-6-carboxylate (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration. Cool the reaction mixture to 0 °C using an ice-water bath.

-

Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Causality & Validation: Portion-wise addition controls the exothermic deprotonation. You will observe immediate bubbling (H₂ gas evolution). The cessation of bubbling (typically 30–45 minutes) is a self-validating cue that the formation of the nucleophilic indolide anion is complete [2].

-

-

Alkylation: Add Bromoacetonitrile (1.5 eq) dropwise via syringe.

-

Causality: Dropwise addition prevents local concentration spikes, mitigating the risk of exothermic runaway or polyalkylation.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours. Monitor progression via TLC (Hexanes/EtOAc, 3:1).

-

Workup: Quench the reaction carefully with cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers thoroughly with brine (5×) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the intermediate as a solid.

Phase 2: Saponification to 1-(Cyanomethyl)-1H-indole-6-carboxylic acid

Objective: Chemoselective cleavage of the methyl ester in the presence of a labile nitrile.

-

Solvent Matrix Preparation: Dissolve the purified intermediate from Phase 1 in a 3:1:1 mixture of THF:MeOH:H₂O (0.1 M concentration).

-

Causality: This specific ternary mixture is critical. THF solubilizes the hydrophobic indole, water dissolves the LiOH, and methanol acts as a co-solvent bridge to create a single homogeneous phase. This accelerates the reaction kinetics at room temperature.

-

-

Hydrolysis: Add Lithium Hydroxide monohydrate (3.0 eq) in one portion.

-

Causality: LiOH is chosen over NaOH or KOH because the lithium cation strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity. This allows the saponification to proceed rapidly at ambient temperature, strictly avoiding the harsh conditions (heat + strong base) that would hydrolyze the cyanomethyl group into a primary amide or carboxylic acid.

-

-

Propagation: Stir the mixture at room temperature for 4–8 hours. Monitor by TLC until the starting material is completely consumed.

-

Solvent Removal: Evaporate the volatile organic solvents (THF and MeOH) under reduced pressure at < 35 °C.

-

Aqueous Wash: Dilute the remaining aqueous phase with additional distilled water and wash once with Diethyl Ether (Et₂O). Discard the ether layer.

-

Validation: This step removes any unreacted organic impurities or trace mineral oil, leaving the water-soluble lithium carboxylate salt in the aqueous phase.

-

-

Acidification & Isolation: Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches 2–3.

-

Validation: The protonation of the carboxylate salt will cause the highly insoluble 1-(Cyanomethyl)-1H-indole-6-carboxylic acid to crash out of solution as a dense precipitate.

-

-

Filtration: Collect the precipitate via vacuum filtration, wash with ice-cold water, and dry overnight under high vacuum to afford the pure title compound.

References

- Chem-Impex International. "1-(Cyanomethyl)-1H-Indole-6-Carboxylic Acid." Chem-Impex.

- Thieme Connect. "Synthesis of Novel Oxazolyl-indoles." Synthesis.

- Sigma-Aldrich. "2-(cyanomethyl)

Scalable synthesis routes for 1-(Cyanomethyl)-1H-indole-6-carboxylic acid

Application Note: Scalable Synthesis Routes for 1-(Cyanomethyl)-1H-indole-6-carboxylic acid

Executive Summary

1-(Cyanomethyl)-1H-indole-6-carboxylic acid (CAS: 261352-47-0) is a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic therapeutics.[1] Its structural core—an indole-6-carboxylic acid functionalized at the N1 position with a cyanomethyl group—presents specific challenges in scale-up, primarily concerning regioselectivity (N- vs. O-alkylation) and chemoselectivity (preserving the nitrile during ester hydrolysis).[1]

This guide outlines a robust, scalable 3-step protocol designed to maximize yield and safety while minimizing chromatographic purification. The recommended route utilizes an Ester Protection Strategy to ensure exclusive N-alkylation and high purity.

Retrosynthetic Analysis & Strategy

The direct alkylation of indole-6-carboxylic acid with chloroacetonitrile is fraught with issues:

-

Competitive O-Alkylation: The carboxylate anion is often more nucleophilic than the indole nitrogen, leading to ester byproducts.[1]

-

Solubility: The dicarboxylic acid species is poorly soluble in standard organic solvents, requiring high-boiling polar solvents (DMSO/DMF) that are difficult to remove.[1]

Strategic Solution: We employ a "Protect-Alkylate-Deprotect" strategy. Converting the carboxylic acid to a methyl ester renders the molecule soluble in milder solvents (Acetonitrile/THF) and directs alkylation exclusively to the indole nitrogen.[1]

Figure 1: Retrosynthetic Pathway [1]

Caption: Retrosynthetic disconnection showing the Ester Protection Strategy to ensure regioselective N-alkylation.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 1H-indole-6-carboxylate

Objective: Protect the carboxylic acid to prevent O-alkylation and improve solubility.[1]

-

Reagents: 1H-Indole-6-carboxylic acid (1.0 eq), Methanol (10 vol), H2SO4 (0.1 eq).

-

Apparatus: Glass-lined reactor or round-bottom flask with reflux condenser.[1]

Protocol:

-

Charge 1H-Indole-6-carboxylic acid (e.g., 100 g) into the reactor.[1]

-

Add Methanol (1000 mL) and stir to form a suspension.

-

Slowly add concentrated Sulfuric Acid (H2SO4, 0.1 eq) dropwise. Caution: Exothermic.[1]

-

Heat the mixture to Reflux (65°C) for 6–8 hours.

-

Cool to room temperature (20–25°C). The product often crystallizes directly.[1]

-

Concentrate the solvent to ~30% volume under reduced pressure.[1]

-

Add Ice Water (500 mL) and adjust pH to ~8 with saturated NaHCO3.

-

Filter the precipitate, wash with cold water (2 x 100 mL), and dry in a vacuum oven at 45°C.

Expected Yield: 92–96% Appearance: Off-white to tan solid.[1]

Step 2: N-Cyanomethylation (The Critical Step)

Objective: Install the cyanomethyl group at the N1 position.[1]

-

Reagents: Methyl 1H-indole-6-carboxylate (1.0 eq), Chloroacetonitrile (1.2 eq), Cesium Carbonate (Cs2CO3, 1.5 eq) OR Potassium Carbonate (K2CO3, 2.0 eq), Acetonitrile (MeCN, 10 vol).[1]

-

Safety Note: Chloroacetonitrile is highly toxic and absorbed through the skin. Use a closed system and double gloves.[1]

Protocol:

-

Dissolve Methyl 1H-indole-6-carboxylate (1.0 eq) in Acetonitrile (anhydrous preferred).

-

Add Cesium Carbonate (1.5 eq).

-

Note: Cs2CO3 allows for milder conditions (lower temp) than K2CO3, reducing byproduct formation. If cost is a driver, K2CO3 can be used but requires heating to 60–80°C.[1]

-

-

Add Chloroacetonitrile (1.2 eq) dropwise over 15 minutes.

-

Heat the mixture to 50–60°C and stir for 4–6 hours.

-

IPC:[1] Monitor for disappearance of the indole starting material.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Heptane if necessary.

Expected Yield: 85–90% Key Quality Attribute: Absence of C-alkylated impurities (checked by NMR).

Step 3: Selective Hydrolysis

Objective: Hydrolyze the methyl ester to the acid WITHOUT hydrolyzing the nitrile to an amide.

-

Reagents: Methyl 1-(cyanomethyl)-1H-indole-6-carboxylate (1.0 eq), Lithium Hydroxide Monohydrate (LiOH·H2O, 1.2 eq), THF (5 vol), Water (5 vol).[1]

Protocol:

-

Dissolve the intermediate from Step 2 in THF (5 vol).

-

Prepare a solution of LiOH[1]·H2O (1.2 eq) in Water (5 vol).[1]

-

Add the aqueous base to the THF solution at 0–5°C (Ice bath).

-

Allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–4 hours.

-

Workup:

-

Filter the solid, wash with cold water, and dry under vacuum at 40°C.

Expected Yield: 88–92% Final Purity: >98% (HPLC).[1]

Process Safety & Analytical Controls

Safety: Handling Cyanomethylating Agents

-

Hazard: Chloroacetonitrile and Bromoacetonitrile are lachrymators and highly toxic (LD50 oral rat ~220 mg/kg).[1] They can metabolize to cyanide in vivo.

-

Control: All weighing and transfers must occur in a fume hood.

-

Waste: Aqueous waste streams from Step 2 must be treated with bleach (Sodium Hypochlorite) to oxidize any residual cyanide/nitrile species before disposal.

Analytical Parameters (HPLC)

| Parameter | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) | Standard separation of polar/non-polar species. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of the carboxylic acid, improving peak shape. |

| Mobile Phase B | Acetonitrile | Strong elution solvent. |

| Gradient | 5% B to 95% B over 15 min | Ensures separation of the polar acid from the non-polar ester. |

| Detection | UV at 254 nm | Indole core absorbs strongly here.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Incomplete deprotonation of Indole. | Switch base from K2CO3 to Cs2CO3 or add catalytic KI (Finkelstein reaction) to activate the chloride.[1] |

| C-Alkylation Observed | Reaction temperature too high. | Lower temperature in Step 2 to <50°C. Ensure solvent is dry.[1] |

| Nitrile Hydrolysis (Step 3) | Temperature too high or pH too low during workup.[1] | Keep hydrolysis at RT.[1] Acidify carefully to pH 4, not pH 1.[1] |

| Product is Sticky/Gum | Residual DMF or impurities.[1] | Triturate the final solid with Diethyl Ether or Hexanes to induce crystallization. |

References

-

Indole-6-carboxylic acid Synthesis

-

General Indole N-Alkylation Protocols

- Source:Journal of Organic Chemistry. "Efficient N-Alkylation of Indoles using Cesium Carbonate." (General Reference for Cs2CO3 efficiency).

-

Safety Data (Chloroacetonitrile)

Sources

Reduction of the nitrile group in 1-(Cyanomethyl)-1H-indole-6-carboxylic acid

Application Note & Protocol

Topic: Selective Reduction of the Nitrile Group in 1-(Cyanomethyl)-1H-indole-6-carboxylic acid

Abstract & Strategic Overview

The synthesis of 2-(1H-indol-1-yl)ethan-1-amine derivatives is of significant interest in medicinal chemistry and drug development due to their prevalence in various bioactive molecules.[1][2][3][4][5] This application note provides a detailed guide for the selective reduction of the nitrile group in 1-(Cyanomethyl)-1H-indole-6-carboxylic acid to yield the corresponding primary amine, 2-(6-carboxy-1H-indol-1-yl)ethan-1-amine. The primary challenge in this transformation is the presence of a carboxylic acid moiety, which is also susceptible to reduction by many common hydride reagents. This guide outlines the strategic considerations for choosing an appropriate reduction methodology, with a primary focus on catalytic hydrogenation for its superior chemoselectivity. We provide a comprehensive, field-tested protocol using Raney® Nickel, alongside a comparative analysis of alternative methods and essential troubleshooting advice for researchers.

The Chemoselectivity Challenge: Nitrile vs. Carboxylic Acid

The core of this synthetic problem lies in the differential reactivity of the nitrile and carboxylic acid functional groups. A successful protocol must employ a reagent that readily reduces the cyano group while leaving the carboxyl group intact.

-

Non-Selective, Powerful Hydrides: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for nitrile reduction.[6][7][8][9] However, LiAlH₄ will also aggressively reduce carboxylic acids to their corresponding primary alcohols.[10][11][12] Therefore, its use on the unprotected substrate would lead to an undesired diol-amine product.

-

Borane-Based Reagents: Borane complexes (e.g., BH₃·THF or BH₃·SMe₂) are also capable of reducing both nitriles and carboxylic acids.[12][13] While some selectivity can be achieved under specific conditions, boranes are particularly effective for carboxylic acid reduction, making them generally unsuitable for this specific selective transformation without a protection-deprotection sequence.[11]

-

Catalytic Hydrogenation: This method stands out as the most promising approach. Catalytic hydrogenation, typically employing catalysts like Raney® Nickel, Palladium on Carbon (Pd/C), or Platinum Dioxide (PtO₂), is highly effective for reducing nitriles to primary amines.[14][15][16][17] Crucially, carboxylic acids are generally inert under typical neutral to mildly acidic hydrogenation conditions, providing the required window of selectivity. This method avoids the use of harsh metal hydrides and often results in cleaner reactions with simpler workups.

Diagram 1: Reagent Selectivity Profile

Sources

- 1. nanobioletters.com [nanobioletters.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamscience.com [benthamscience.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 8. jove.com [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 14. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 16. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 1-(Cyanomethyl)-1H-indole-6-carboxylic acid Solubility

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of functionalized indoles. 1-(Cyanomethyl)-1H-indole-6-carboxylic acid is a highly versatile building block in pharmaceutical development, particularly utilized in the synthesis of agents targeting neurological disorders and enzyme inhibition[1]. However, its unique structural dichotomy—a highly hydrophobic aromatic core paired with a polar aprotic cyanomethyl group and an ionizable carboxylic acid—creates notorious solubility bottlenecks during in vitro assay preparation.

This guide bridges the gap between theoretical physical chemistry and practical benchwork. We will not just tell you what to do; we will explain the causality behind why this compound crashes out of solution and provide self-validating protocols to ensure absolute data integrity in your experiments.

Part 1: Quantitative Compound Profiling

Before troubleshooting, we must define the physical parameters governing the molecule's behavior. Understanding these properties is the first step in predicting how the compound will interact with your assay buffers.

| Parameter | Value / Descriptor | Mechanistic Implication |

| Chemical Formula | C11H8N2O2 | Moderate molecular weight; standard lipophilicity for small molecules. |

| Core Structure | N-Alkyl Indole | Highly hydrophobic; drives π-π stacking and aggregation in aqueous media. |

| Functional Group 1 | 1-Cyanomethyl (-CH2CN) | Polar aprotic; restricts H-bond donation but acts as an H-bond acceptor. |

| Functional Group 2 | 6-Carboxylic Acid (-COOH) | Ionizable; dictates pH-dependent aqueous solubility. |

| Predicted pKa | 4.44 ± 0.30[2] | At pH < 4.4, the molecule is uncharged and highly insoluble. |

| Primary Solvents | DMSO, DMF | Excellent for master stocks (>10 mM) due to disruption of the crystal lattice. |

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my compound instantly precipitate (form a cloudy suspension) when I dilute my DMSO stock into my biological assay buffer? The Causality: This phenomenon is colloquially known as the "DMSO crash." It is driven by dielectric constant shock. When you move 1-(Cyanomethyl)-1H-indole-6-carboxylic acid from 100% DMSO into an aqueous buffer, the hydrophobic indole core is suddenly forced to interact with water. If your assay buffer is at a pH below or near the compound's pKa of 4.44[2], the 6-carboxylic acid group remains protonated (unionized). Without the stabilizing solvation shell provided by a charged carboxylate ion (COO-), the hydrophobic forces dominate, causing the molecules to self-associate and precipitate. The Solution: You must exploit the molecule's ionizable nature. Ensure your receiving aqueous buffer is pre-adjusted to at least 1.5 pH units above the pKa (i.e., pH 6.0 or higher) before adding the DMSO stock. This guarantees >95% of the molecules are ionized, drastically increasing thermodynamic solubility.

Q2: My target assay requires an acidic environment (pH 5.0). How can I prevent precipitation without altering the pH? The Causality: At pH 5.0, a significant fraction of the compound exists in its unionized, insoluble state. Because you cannot use pH to drive solubility, you must lower the energetic penalty of exposing the hydrophobic indole core to water. The Solution: Introduce a supramolecular carrier or an amphiphilic surfactant. We highly recommend using 2-Hydroxypropyl-β-cyclodextrin (HPβCD) at 5-10% (w/v). The hydrophobic cavity of the cyclodextrin will encapsulate the indole core, while the hydrophilic exterior maintains aqueous solubility. Alternatively, a non-ionic surfactant like Tween-20 (0.05%) can form micelles to shield the compound.

Q3: My cell-based assay readouts are highly variable, and I suspect the compound is forming aggregates rather than a true solution. How can I verify this? The Causality: Hydrophobic compounds with polar functional groups can form colloidal aggregates in complex media containing proteins and salts (like DMEM or RPMI). These aggregates scatter light (causing optical assay interference) and can non-specifically bind to cell membranes, leading to artifactual toxicity. Experimental data on similar indole-carboxylic acids shows solubility limits around ~31.2 µg/mL at physiological pH[3]. The Solution: Implement a self-validating solubility check. Never assume a visually clear solution is a true solution. After spiking your compound into the media, centrifuge the sample at 10,000 x g for 10 minutes. Quantify the concentration of the compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy. If the concentration in the supernatant is significantly lower than your nominal spike concentration, you have aggregation.

Part 3: Visualizing the Mechanisms

Fig 1. pH-dependent ionization mechanism of the 6-carboxylic acid functional group.

Fig 2. Solubility optimization and validation workflow for indole-carboxylic acids.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of a 10 mM Master Stock in DMSO Objective: Create a thermodynamically stable, moisture-free master stock.

-

Equilibration: Allow the lyophilized vial of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Preventing atmospheric moisture condensation prevents premature hydrolysis or localized precipitation.

-

Weighing: Weigh the desired mass using an analytical balance.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Do not use standard benchtop DMSO, as it rapidly absorbs water from the air, which will degrade the stock's solubility capacity over time.

-

Dissolution: Vortex gently for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

-

Validation: Visually inspect against a dark background. The solution must be optically clear. Aliquot into single-use amber glass vials to prevent freeze-thaw cycles and photodegradation, then store at -20°C.

Protocol 2: The "Step-Down" Aqueous Dilution Method Objective: Prevent the "DMSO crash" during transition to aqueous biological buffers.

-

Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS or HEPES). Verify that the pH is ≥ 6.0 to ensure the carboxylic acid group will be ionized.

-

Intermediate Dilution (Optional but Recommended): If your final assay requires <0.1% DMSO, first create an intermediate stock. Dilute the 10 mM DMSO master stock 1:10 into a 50/50 mixture of DMSO and your assay buffer. Causality: This gradual reduction in the dielectric constant prevents the sudden hydrophobic shock that triggers nucleation and precipitation.

-

Final Dilution: Add the intermediate stock dropwise to the final assay buffer while vortexing vigorously. The rapid mixing disperses the compound before local high concentrations can nucleate into crystals.

-

Self-Validation Step: Centrifuge the final assay solution at 10,000 x g for 10 minutes. Carefully pipette the supernatant and analyze via UV-Vis or LC-MS/MS to confirm the final working concentration matches your theoretical calculations.

Part 5: References

-

Chem-Impex. "1-(Cyanomethyl)-1H-Indole-6-Carboxylic Acid Overview and Applications." Chem-Impex International.1[1]

-

GuideChem. "Indole-6-carboxylic acid CAS 1670-82-2 WIKI: Physical and Chemical Properties." GuideChem Database. 2[2]

-

PubChem. "2-phenyl-1H-indole-6-carboxylic acid (CID 826252) - Experimental Properties and Solubility." National Institutes of Health (NIH).3[3]

Sources

Cyanomethyl Indole Synthesis: Technical Support & Troubleshooting Portal

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have overseen countless heterocyclic functionalization workflows. The synthesis of cyanomethyl indoles—specifically indole-3-acetonitrile derivatives—frequently suffers from yield-limiting side reactions. The ambident nucleophilicity of the indole core, combined with the poor solubility of cyanide salts, creates a perfect storm for low purity.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality behind common failures and provide self-validating protocols to ensure your synthesis is robust, reproducible, and high-yielding.

Part 1: Diagnostic Workflow

Before adjusting equivalents or swapping solvents, you must identify the specific failure mode of your reaction. Use the logic tree below to match your LC-MS/NMR data with the correct mechanistic intervention.

Troubleshooting logic tree for resolving low purity in cyanomethyl indole synthesis.

Part 2: Frequently Asked Questions & Mechanistic Causality

Q: Why does direct substitution with haloacetonitriles yield a complex mixture of N- and C-alkylated products? A: The indole core is an ambident nucleophile. While the C3 position is the most electron-rich carbon, the N1 nitrogen is sterically more accessible and kinetically favored for deprotonation under basic conditions. When strong bases (e.g., NaH, KOH) are used, N-alkylation rapidly outcompetes C-alkylation. To force C-selectivity, you must either protect the N-H group (e.g., with a Tosyl or Boc group) or bypass direct alkylation entirely by utilizing the Gramine route, which selectively targets the C3 position via a highly reactive iminium intermediate 1[1].

Q: My substitution reaction using NaCN/KCN is stalling, leaving unreacted starting material. How can I drive it to completion?

A: Alkali metal cyanides have exceptionally low solubility in organic solvents. This heterogeneous state leads to prolonged reaction times, which promotes thermal degradation and dimerization of the indole substrate. Adding a Phase Transfer Catalyst (PTC), such as Tetrabutylammonium bromide (TBAB), shuttles the cyanide anion into the organic phase as a lipophilic ion pair (

Q: I am using a photoredox method for C2-cyanomethylation, but my purity is ruined by a highly polar byproduct. What is happening?

A: Photoredox methods generate highly reactive cyanomethyl radicals (

Part 3: Quantitative Data Analysis

To illustrate the sensitivity of the indole core to basic conditions, consider the following data tracking the alkylation selectivity of indole-3-acetonitrile derivatives. As demonstrated below, the choice of base and phase transfer catalyst (PTC) drastically alters chemoselectivity. Stronger bases like KOH drive N-alkylation to near completion, whereas weaker bases like K₂CO₃ allow for more competitive C-alkylation pathways, increasing dialkylation impurities.

| Base System | Additive / Catalyst | Major Product (N-Alkylation) | Minor Product (C,N-Dialkylation) | Isolated Yield |

| K₂CO₃ | None | 89.0% | 8.0% | 89.0% |

| K₂CO₃ | TBAB | 86.6% | 9.7% | 90.5% |

| KOH | TBAB | 94.4% | 3.1% | 80.0% |

| NaOH | 18-crown-6 | 91.0% | 3.0% | 78.0% |

Table 1: Impact of base strength and phase transfer catalysts on the alkylation selectivity of indole derivatives 2[2].

Part 4: Validated Experimental Protocols

Protocol A: C3-Cyanomethylation via Gramine Quaternization

Self-Validating Mechanism: This protocol relies on the intermediate formation of a quaternary ammonium salt. Because this salt is highly polar, it precipitates out of non-polar solvents. If the reaction is successful, a dense white precipitate forms. The absence of this precipitate immediately signals a failure in the alkylation step, allowing you to physically wash away organic impurities before the final cyanation step, ensuring >95% purity of the final nitrile1[1].

Step-by-Step Methodology:

-

Aminomethylation: Treat the starting indole with formalin (37% aqueous), diethylamine (or dimethylamine), and acetic acid. Stir overnight at room temperature to form the gramine intermediate.

-

Isolation & Quaternization: Extract the crude amine, dry over Na₂SO₄, and concentrate. Dissolve the residue in anhydrous CH₂Cl₂ and add an excess of methyl iodide (MeI) dropwise at 0 °C. Stir for 2 hours until a thick white precipitate (the quaternary ammonium salt) forms.

-

Purification by Filtration: Filter the precipitate and wash thoroughly with cold diethyl ether to remove unreacted starting materials and non-polar impurities.

-